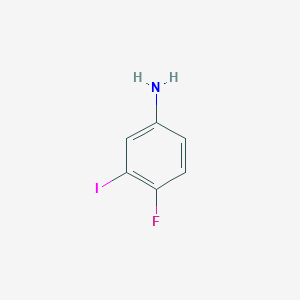

4-Fluoro-3-iodoaniline

Description

BenchChem offers high-quality 4-Fluoro-3-iodoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-iodoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIKWUHTLFMITC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600649 | |

| Record name | 4-Fluoro-3-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647025-62-5 | |

| Record name | 4-Fluoro-3-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-Fluoro-3-iodoaniline from 4-fluoroaniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-iodoaniline is a pivotal building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by its substituent pattern. This guide provides a comprehensive technical overview of its synthesis via the direct electrophilic iodination of 4-fluoroaniline. We will delve into the mechanistic underpinnings of the reaction, present a detailed and validated experimental protocol, and offer expert insights into process optimization and safety. The methodology emphasizes the use of N-iodosuccinimide (NIS) as a mild and regioselective iodinating agent, a choice justified by its superior performance over harsher traditional reagents. This document is structured to serve as a practical and authoritative resource for scientists engaged in complex organic synthesis.

Introduction: Strategic Importance of 4-Fluoro-3-iodoaniline

Halogenated anilines are foundational scaffolds in the synthesis of pharmaceuticals and agrochemicals. The specific compound, 4-fluoro-3-iodoaniline, offers a distinct advantage due to its trifunctional nature. The amine group serves as a nucleophile or a directing group, the fluorine atom modulates basicity and lipophilicity, and the iodine atom provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds, most notably through transition metal-catalyzed cross-coupling reactions.[1]

The synthesis of this target molecule from the readily available 4-fluoroaniline presents a classic challenge in regioselectivity.[2] The aniline starting material contains two activating substituents: the strongly activating amino group (-NH₂) and the weakly deactivating but ortho-, para-directing fluoro group (-F). This electronic arrangement necessitates a carefully controlled iodination strategy to achieve the desired 3-iodo isomer over other potential products. This guide focuses on a robust method using N-iodosuccinimde (NIS), which offers excellent regioselectivity and milder reaction conditions compared to alternatives like iodine monochloride or elemental iodine with an oxidant.[1]

Reaction Mechanism and Regiochemical Control

The synthesis proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key to success lies in understanding and controlling the directing effects of the substituents on the aniline ring.

2.1. Electronic Directing Effects

-

Amino Group (-NH₂): This is a powerful activating and ortho, para-directing group due to its ability to donate electron density into the aromatic ring through resonance.

-

Fluoro Group (-F): This substituent exhibits a dual nature. It is inductively electron-withdrawing but can donate electron density through resonance. Overall, it is a deactivating group but still directs incoming electrophiles to the ortho and para positions.

In 4-fluoroaniline, the para position relative to the amino group is occupied by fluorine. Therefore, electrophilic attack is directed to the positions ortho to the amino group (positions 2 and 6) and the position ortho to the fluorine atom (position 3). The powerful directing effect of the amino group strongly favors substitution at positions 2 and 6. However, the position ortho to the fluorine (position 3) is also activated. The choice of a mild iodinating agent like N-iodosuccinimide is crucial for selectively targeting the less sterically hindered and electronically favorable position.[3]

2.2. The Role of N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a preferred source of electrophilic iodine ("I⁺") for several reasons:

-

Mild Conditions: Unlike harsher reagents, NIS does not require strong oxidizing agents and operates under gentle conditions, which preserves sensitive functional groups.[1]

-

High Regioselectivity: NIS often provides superior regioselectivity in the halogenation of activated aromatic systems.[4]

-

Ease of Handling: As a stable, crystalline solid, NIS is easier and safer to handle than reagents like iodine monochloride.

In this synthesis, NIS, often activated by a catalytic amount of a protic acid like trifluoroacetic acid (TFA), generates a potent electrophilic iodinating species that reacts selectively at the 3-position of 4-fluoroaniline.[5][6]

Caption: Mechanism of NIS-mediated iodination of 4-fluoroaniline.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and clear purification steps to ensure high purity of the final product.

3.1. Materials and Reagents

| Reagent/Material | Grade | M.W. | Equiv. | Amount |

| 4-Fluoroaniline | Reagent | 111.12 g/mol | 1.0 | 5.56 g (50 mmol) |

| N-Iodosuccinimide (NIS) | Reagent | 224.99 g/mol | 1.05 | 11.81 g (52.5 mmol) |

| Acetonitrile (MeCN) | Anhydrous | 41.05 g/mol | - | 150 mL |

| Saturated Na₂S₂O₃ (aq) | Lab | - | - | 50 mL |

| Saturated NaHCO₃ (aq) | Lab | - | - | 50 mL |

| Brine | Lab | - | - | 50 mL |

| Ethyl Acetate (EtOAc) | HPLC | - | - | 200 mL |

| Anhydrous MgSO₄ | Lab | - | - | - |

3.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (5.56 g, 50 mmol).

-

Dissolution: Add 150 mL of anhydrous acetonitrile and stir until the aniline is fully dissolved.

-

Reagent Addition: Add N-iodosuccinimide (11.81 g, 52.5 mmol) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product will have a lower Rf than the starting material.

-

Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.

-

Aqueous Work-up:

-

Wash the organic layer with 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine (the organic layer will turn from brown to pale yellow).

-

Wash with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic byproducts.

-

Wash with 50 mL of brine to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a dark oil or solid. Purify by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to yield 4-fluoro-3-iodoaniline as a pale yellow solid.

3.3. Characterization

-

Expected Yield: 70-85%

-

Melting Point: 43-46 °C

-

¹H NMR (CDCl₃, 400 MHz): δ 7.25 (dd, J=8.4, 2.4 Hz, 1H), 6.95 (t, J=8.8 Hz, 1H), 6.55 (ddd, J=8.8, 4.4, 2.4 Hz, 1H), 3.80 (br s, 2H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 153.2 (d, J=242.4 Hz), 142.8 (d, J=10.1 Hz), 127.9 (d, J=3.0 Hz), 116.5 (d, J=22.2 Hz), 115.6, 86.9 (d, J=18.2 Hz).

-

Mass Spec (EI): m/z 237 (M⁺).

Caption: Step-by-step experimental workflow for the synthesis.

Process Optimization and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient reaction time; Impure NIS. | Extend reaction time and continue monitoring by TLC. Use freshly opened or properly stored NIS. |

| Formation of Di-iodo Product | Use of >1.1 equivalents of NIS; Elevated reaction temperature. | Use no more than 1.05-1.1 equivalents of NIS. Maintain the reaction at room temperature. |

| Low Yield after Work-up | Emulsion formation during extraction; Product loss during chromatography. | If an emulsion forms, add more brine to break it. Use care during chromatography to collect all product-containing fractions. |

| Product Darkens Over Time | Air and light sensitivity. | Store the final product under an inert atmosphere (e.g., nitrogen or argon) in a dark, sealed container.[7] |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8][9]

-

Handling Reagents:

-

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with institutional and local environmental regulations.

Conclusion

The direct iodination of 4-fluoroaniline using N-iodosuccinimide in acetonitrile is a highly efficient, reliable, and scalable method for producing 4-fluoro-3-iodoaniline. The protocol's success hinges on the mild reactivity and regioselectivity of NIS, which effectively navigates the complex directing effects of the amine and fluoro substituents. By following the detailed experimental and safety procedures outlined in this guide, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and materials science.

References

- Vertex AI Search. (n.d.). SAFETY DATA SHEET N-Iodosuccinimide.

- Synquest Labs. (n.d.). N-Iodosuccinimide Safety Data Sheet.

- CDH Fine Chemical. (n.d.). N-IODO SUCCINIMIDE MATERIAL SAFETY DATA SHEET.

- Apollo Scientific. (2023). N-Iodosuccinimide Safety Data Sheet.

- AWS. (2015). N-Iodosuccinimide Safety Data Sheet.

- Organic Chemistry Portal. (n.d.). Iodination.

- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).

- MacSon. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.

- Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Letters, 43(28), 5047-5048.

- Suru Chemical. (2025). N-Iodosuccinimide Enhances Precision Iodination for Fine Chemicals.

- Wikipedia. (n.d.). 4-Fluoroaniline.

- Sigma-Aldrich. (n.d.). 3-Fluoro-4-iodoaniline.

Sources

- 1. calibrechem.com [calibrechem.com]

- 2. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 3. Iodination - Common Conditions [commonorganicchemistry.com]

- 4. suru-chem.com [suru-chem.com]

- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-Fluoro-4-iodoaniline | 656-66-6 [sigmaaldrich.com]

- 8. leap.epa.ie [leap.epa.ie]

- 9. synquestlabs.com [synquestlabs.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

An In-Depth Technical Guide to the Electrophilic Iodination of 4-Fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of an iodine atom onto an aromatic ring is a pivotal transformation in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The resulting aryl iodides are versatile intermediates, readily participating in a variety of cross-coupling reactions to form complex molecular architectures. This guide provides a comprehensive technical overview of the electrophilic iodination of 4-fluoroaniline, a reaction of significant interest due to the unique electronic properties imparted by both the activating amino group and the deactivating-yet-ortho, para-directing fluorine atom. We will delve into the mechanistic underpinnings of this reaction, explore detailed experimental protocols, and discuss the critical factors that govern its regioselectivity and efficiency.

Introduction: The Significance of Iodinated Anilines

Iodinated anilines are highly valuable building blocks in medicinal chemistry and materials science. The carbon-iodine bond serves as a versatile functional handle for the introduction of diverse molecular fragments through well-established cross-coupling methodologies such as Suzuki, Heck, and Sonogashira reactions.[1] 4-Fluoroaniline, in particular, presents an intriguing substrate for electrophilic aromatic substitution. The fluorine atom, despite its high electronegativity, can influence the electron density of the aniline ring, impacting both the reaction rate and the regiochemical outcome.[2] The product of this reaction, 4-fluoro-2-iodoaniline, is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors used in targeted cancer therapies.[3]

The Mechanism of Electrophilic Iodination

The electrophilic iodination of anilines is a classic example of an electrophilic aromatic substitution (EAS) reaction. However, elemental iodine (I₂) itself is generally not a sufficiently strong electrophile to react with aromatic rings, even those activated by powerful electron-donating groups like the amino group.[4][5] Therefore, the reaction typically requires the presence of an oxidizing agent or a catalyst to generate a more potent electrophilic iodine species, often denoted as "I⁺".[4][6]

Generation of the Electrophilic Iodine Species

Several methods can be employed to generate the active iodinating agent in situ. Common approaches include:

-

Oxidation of Molecular Iodine: Oxidizing agents such as nitric acid, hydrogen peroxide, or even other halogens can oxidize I₂ to a more electrophilic state.[4][6] In some protocols, a mixture of iodine and an oxidizing salt like potassium iodate in the presence of a strong acid is used to form the highly reactive triiodine cation (I₃⁺).[6]

-

Hypoiodous Acid (HOI): Under mild basic conditions, elemental iodine can disproportionate to form hypoiodous acid, which serves as the electrophile.[7] This is a common strategy for the iodination of highly activated aromatic compounds like phenols and anilines, as it mitigates the risk of oxidative decomposition of the substrate.[7][8]

-

Iodine Monochloride (ICl): This interhalogen compound is a more polarized and thus more electrophilic source of iodine than I₂. It is a highly effective reagent for the iodination of anilines.[1]

-

N-Iodosuccinimide (NIS): NIS is a mild and convenient source of electrophilic iodine, often used for substrates that are sensitive to harsher reaction conditions.[9]

The Role of Directing Groups: A Balancing Act

The regioselectivity of the electrophilic iodination of 4-fluoroaniline is governed by the interplay of the directing effects of the amino (-NH₂) and fluoro (-F) substituents.

-

The Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director.[10] It donates electron density to the aromatic ring through resonance, significantly increasing the ring's nucleophilicity and stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the electrophilic attack.[11][12]

-

The Fluoro Group (-F): Halogens are generally considered deactivating groups due to their strong electron-withdrawing inductive effect (-I effect).[13] However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the sigma complex when the electrophile attacks at the ortho or para positions.[10][11] In the case of fluorine, the resonance effect is more significant compared to other halogens, which can sometimes lead to it being weakly activating at the para position.[13]

In 4-fluoroaniline, the para position is already occupied by the fluorine atom. Therefore, the strong ortho, para-directing influence of the amino group dictates that the incoming electrophile will preferentially attack the positions ortho to it. Since one ortho position is sterically hindered by the fluorine atom, the iodination predominantly occurs at the other ortho position, leading to the formation of 4-fluoro-2-iodoaniline .

Step-by-Step Mechanistic Pathway

The mechanism can be visualized as a two-step process:

-

Electrophilic Attack: The π-electrons of the aromatic ring of 4-fluoroaniline attack the electrophilic iodine species (I⁺), forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and, crucially, onto the nitrogen atom of the amino group, which provides significant stabilization.

-

Rearomatization: A base present in the reaction mixture (e.g., water, a carbonate, or the conjugate base of the acid used) removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, 4-fluoro-2-iodoaniline.

Diagram of the Electrophilic Iodination Mechanism

Caption: Experimental workflow for the synthesis of 4-fluoro-2-iodoaniline.

Conclusion

The electrophilic iodination of 4-fluoroaniline is a fundamentally important reaction that provides access to a valuable synthetic intermediate. A thorough understanding of the reaction mechanism, particularly the generation of the electrophilic iodine species and the directing effects of the substituents, is crucial for optimizing reaction conditions and achieving high yields of the desired product. The protocol described herein provides a robust and reliable method for the preparation of 4-fluoro-2-iodoaniline, a key building block for the synthesis of complex organic molecules with applications in drug discovery and materials science.

References

-

PrepChem. Synthesis of 4-fluoro-2-iodoaniline. [Link]

-

Chemia. Hydrocarbon iodination: Aromatic compound iodination overview and reactions. [Link]

-

Chemical Education Xchange. Iodination of Aniline. [Link]

-

Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. [Link]

-

Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]

-

National Institutes of Health. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. [Link]

-

ResearchGate. Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway. [Link]

- Google Patents.

-

Organic Chemistry Portal. Iodination. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of 4-Fluoroaniline for Synthesis. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

- Google Patents.

-

YouTube. Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. [Link]

-

Grokipedia. Electrophilic aromatic directing groups. [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Wikipedia. Electrophilic halogenation. [Link]

-

PrepChem. Preparation of 4-iodoaniline. [Link]

-

National Institutes of Health. 2-Fluoro-4-iodoaniline. [Link]

-

Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

-

MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

-

Organic Syntheses. p-IODOANILINE. [Link]

-

Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. [Link]

-

ScienceDirect. Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. [Link]

-

ResearchGate. Reaction mechanism for the iodination of free‐anilines using the.... [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

-

SpectraBase. 4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. [Link]

-

National Institutes of Health. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. [Link]

-

University of Central Arkansas. Iodination of Aniline. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. lifechempharma.com [lifechempharma.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 7. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 8. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]

- 9. Iodination - Common Conditions [commonorganicchemistry.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. grokipedia.com [grokipedia.com]

- 12. aakash.ac.in [aakash.ac.in]

- 13. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Fluoro-3-iodoaniline

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize the molecular structure of 4-Fluoro-3-iodoaniline (CAS 647025-62-5). As a valuable substituted aniline, its utility in pharmaceutical and materials science research necessitates unambiguous structural confirmation and purity assessment. This document, intended for researchers and drug development professionals, outlines the theoretical principles and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and predicted spectral data are presented to serve as a comprehensive reference for laboratory scientists.

A Note on Data Presentation: Direct experimental spectra for 4-Fluoro-3-iodoaniline are not widely available in public spectral databases. The data presented herein are high-fidelity predictions based on established spectroscopic principles and data from structurally analogous compounds. This predictive approach is designed to provide a robust framework for researchers to interpret their own experimental results.

Introduction and Molecular Structure

4-Fluoro-3-iodoaniline is an aromatic amine featuring a benzene ring substituted with an amino (-NH₂), a fluorine (-F), and an iodine (-I) group. This unique combination of a strong electron-donating group (-NH₂) and two halogen atoms with differing electronegativity and size makes it a versatile building block in organic synthesis. The precise arrangement of these substituents is critical to its reactivity and the properties of downstream products. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a fundamental necessity to confirm the correct isomeric structure.

The structural integrity of a sample is the bedrock of reliable scientific research. In drug development, an incorrect isomer could lead to inactive or, worse, toxic pharmacological outcomes. This guide explains the causality behind the spectroscopic signatures that confirm the identity of 4-Fluoro-3-iodoaniline.

Caption: Molecular structure of 4-Fluoro-3-iodoaniline with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Fluoro-3-iodoaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous picture of the substitution pattern on the aromatic ring.

Predicted ¹H NMR Analysis

The ¹H NMR spectrum will show signals corresponding to the three aromatic protons and the two amine protons. The chemical shifts are influenced by the electronic effects of the substituents, and the splitting patterns arise from spin-spin coupling with neighboring protons and the ¹⁹F nucleus.

-

Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 3.5-4.5 ppm. Its chemical shift can vary with solvent and concentration.

-

Aromatic Protons (Ar-H): Three distinct signals are predicted in the aromatic region (6.5-7.5 ppm).

-

H-2: This proton is ortho to the amino group and meta to the iodine. It is expected to be a doublet of doublets due to coupling with H-6 and the distant H-5.

-

H-5: This proton is ortho to the fluorine and meta to the amino group. It will appear as a doublet of doublets due to coupling to H-6 and the fluorine atom.

-

H-6: This proton is ortho to both the amino group and H-5, and meta to the fluorine. It will likely appear as a triplet or a doublet of doublets.

-

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -NH₂ | ~3.8 | br s | - |

| H-2 | ~6.7 | dd | J(H2,H6) ≈ 2.5, J(H2,H5) ≈ 0.5 |

| H-5 | ~6.9 | dd | J(H5,H6) ≈ 8.5, J(H5,F4) ≈ 4.5 |

| H-6 | ~7.2 | t or dd | J(H6,H5) ≈ 8.5, J(H6,H2) ≈ 2.5 |

Predicted ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six aromatic carbons. The chemical shifts are heavily influenced by the attached substituents. The carbon attached to fluorine will show a large one-bond coupling (¹JCF), and other carbons will show smaller two- or three-bond couplings (²JCF, ³JCF).

-

C-F (C-4): Strongest deshielding effect from fluorine, appearing far downfield as a doublet with a large ¹JCF coupling.

-

C-NH₂ (C-1): Shielded by the amino group, appearing upfield relative to other substituted carbons.

-

C-I (C-3): The iodine atom has a unique effect, causing this carbon to appear significantly upfield (the "heavy atom effect").

-

C-H Carbons (C-2, C-5, C-6): These will appear in the typical aromatic region, with their shifts and C-F couplings determined by their position relative to the substituents.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C-1 | ~145.0 | ³JCF ≈ 3 |

| C-2 | ~115.5 | ⁴JCF ≈ 1 |

| C-3 | ~90.0 | ³JCF ≈ 8 |

| C-4 | ~157.0 (d) | ¹JCF ≈ 240 |

| C-5 | ~125.0 (d) | ²JCF ≈ 22 |

| C-6 | ~130.0 (d) | ²JCF ≈ 7 |

Predicted ¹⁹F NMR Analysis

The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom. A single signal is expected. Its chemical shift is reported relative to a standard like CFCl₃. The signal will be split by coupling to the ortho proton (H-5) and the meta proton (H-6).

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Fluorine | Predicted Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|

| C4-F | ~ -115 | dd | J(F,H5) ≈ 4.5, J(F,H6) ≈ 8.5 |

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for acquiring NMR spectra of an organic compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The spectrum of 4-Fluoro-3-iodoaniline is expected to show characteristic absorption bands for the amine, the aromatic ring, and the carbon-halogen bonds.

Predicted IR Spectral Interpretation

-

N-H Stretching: The primary amine will give rise to two distinct, sharp-to-medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

-

C-H Aromatic Stretching: These vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

-

N-H Bending (Scissoring): A strong band around 1600-1640 cm⁻¹ is characteristic of the NH₂ scissoring motion.

-

C=C Aromatic Stretching: The benzene ring vibrations will produce several bands of varying intensity in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A band in the 1250-1350 cm⁻¹ region is expected for the aromatic amine C-N stretch.

-

C-F Stretching: A very strong, characteristic absorption is predicted in the 1200-1280 cm⁻¹ range.

-

C-I Stretching: This vibration occurs at a much lower frequency, typically in the 500-600 cm⁻¹ range, which may be at the lower limit of detection for standard mid-IR spectrometers.

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3450 - 3350 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch |

| 3100 - 3000 | Weak | Aromatic C-H Stretch |

| 1620 - 1600 | Strong | N-H Bend (Scissoring) |

| 1580 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1280 - 1200 | Strong | Aromatic C-F Stretch |

| ~800 | Strong | C-H Out-of-Plane Bend |

| ~550 | Medium | Aromatic C-I Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.

Caption: A streamlined protocol for obtaining an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Under electron ionization (EI), the molecule is fragmented, and the resulting pattern of fragment ions can provide crucial structural information.

Predicted Fragmentation Analysis (EI-MS)

The molecular formula of 4-Fluoro-3-iodoaniline is C₆H₅FIN, with a monoisotopic mass of approximately 237.0 g/mol .[1][2]

-

Molecular Ion (M⁺•): A strong peak is expected at m/z = 237, corresponding to the intact molecule minus one electron.

-

Major Fragmentation: The C-I bond is the weakest in the molecule and is expected to cleave readily. Loss of an iodine radical (•I, 127 g/mol ) will lead to a prominent fragment ion at m/z = 110. This is predicted to be a major, if not the base, peak in the spectrum. This fragmentation is observed in the isomer 2-fluoro-4-iodoaniline.[3]

-

Other Fragments: Further fragmentation of the m/z 110 ion could occur, for example, through the loss of HCN (27 g/mol ) to give a fragment at m/z = 83.

Table 5: Predicted Key Ions in EI-Mass Spectrum

| m/z | Predicted Relative Intensity | Ion Identity |

|---|---|---|

| 237 | High | [M]⁺• (Molecular Ion) |

| 110 | Very High (Base Peak) | [M - I]⁺ |

| 83 | Medium | [M - I - HCN]⁺ |

Caption: Predicted primary fragmentation pathway for 4-Fluoro-3-iodoaniline in EI-MS.

Experimental Protocol: Mass Spectrometry

A common method for analyzing a solid sample like this is via a direct insertion probe or by using Gas Chromatography (GC) for sample introduction.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduction: Inject the solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

Analysis: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and relevant fragments.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and compare the fragmentation pattern with the predicted pathway.

Conclusion

The combination of NMR, FT-IR, and MS provides a self-validating system for the comprehensive characterization of 4-Fluoro-3-iodoaniline. ¹H, ¹³C, and ¹⁹F NMR confirm the precise connectivity and substitution pattern on the aromatic ring. FT-IR spectroscopy verifies the presence of key functional groups (amine, C-F bond, aromatic ring). Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation. By employing these techniques in concert, researchers can ensure the identity, purity, and structural integrity of their material, which is a prerequisite for reliable and reproducible scientific outcomes.

References

- Benicewicz Group, University of South Carolina. (n.d.). Substituted oligoanilines: synthesis and characterization. Retrieved from the University of South Carolina website.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19856330, 4-Fluoro-3-iodoaniline. Retrieved from [Link]

-

ACS Publications. (2004). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15475546, 3-Fluoro-4-iodoaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 185694, 2-Fluoro-4-iodoaniline. Retrieved from [Link]

-

ACS Publications. (2022). Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treatment of Visceral Leishmaniasis. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenamine, 4-iodo-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 4-Fluoro-3-iodoaniline in Common Organic Solvents

Disclaimer: As of late 2025, specific, validated quantitative solubility data for 4-Fluoro-3-iodoaniline across a comprehensive range of organic solvents is not widely published in the public domain. This guide serves as a robust framework for researchers, scientists, and drug development professionals, outlining the scientific principles and detailed methodologies required to determine and understand the solubility of this compound. The quantitative data presented herein is illustrative, based on the known behavior of structurally similar molecules, and is intended to serve as a practical template for reporting experimental findings.

Introduction: The Significance of 4-Fluoro-3-iodoaniline

4-Fluoro-3-iodoaniline (C₆H₅FIN, M.W.: 237.01 g/mol ) is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring an electron-donating amino group, an inductively electron-withdrawing fluorine atom, and a bulky, polarizable iodine atom, makes it a versatile synthetic intermediate. The solubility of this compound is a critical physicochemical parameter that dictates its utility and handling across numerous applications, including:

-

Reaction Kinetics: The rate and efficiency of synthetic transformations often depend on the complete dissolution of reactants.

-

Purification: Strategies like crystallization and chromatography are fundamentally reliant on differential solubility.

-

Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is paramount for achieving desired bioavailability and stability.

-

High-Throughput Screening: The preparation of stock solutions for biological assays requires a thorough understanding of solubility to ensure accurate and reproducible results.

This guide provides a first-principles approach to understanding and experimentally determining the solubility profile of 4-Fluoro-3-iodoaniline.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute (4-Fluoro-3-iodoaniline) and the solvent. The adage "like dissolves like" serves as a primary guiding principle.[2]

Molecular Features Influencing Solubility

The structure of 4-Fluoro-3-iodoaniline presents several key features that dictate its interactions with solvents:

-

Amino (-NH₂) Group: This primary amine is a polar functional group capable of acting as both a hydrogen bond donor (via N-H) and acceptor (via the lone pair on nitrogen). This promotes solubility in polar, protic solvents (e.g., alcohols).[3]

-

Aromatic Ring: The benzene core is nonpolar and hydrophobic, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.[3]

-

Halogen Substituents (-F, -I): The highly electronegative fluorine atom and the large, polarizable iodine atom introduce significant dipole moments into the molecule. These halogens increase the overall molecular weight and can participate in dipole-dipole interactions, but they do not engage in hydrogen bonding. Their presence can disrupt the crystal lattice of the solid, potentially aiding solubility, but also contributes to the molecule's overall lipophilicity.

The balance between the hydrophilic amino group and the largely hydrophobic, halogenated aromatic ring suggests that 4-Fluoro-3-iodoaniline will exhibit limited solubility in water but favorable solubility in many organic solvents.[4]

Qualitative Solubility Profile

A systematic qualitative analysis is the first step in characterizing a compound's solubility. This approach classifies the compound based on its behavior in a series of solvents, providing strong inferences about its functional groups and general polarity.[5][6] Given the basicity of the aniline functional group, its solubility is expected to be highly pH-dependent.[3][7]

Experimental Protocol: Qualitative Solubility Determination

Objective: To classify 4-Fluoro-3-iodoaniline based on its solubility in water, dilute acid, dilute base, and concentrated acid.

Materials:

-

4-Fluoro-3-iodoaniline

-

Small test tubes (13x100 mm)

-

Glass stirring rod

-

Deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

-

pH paper

Procedure:

-

Water Solubility: Add approximately 25 mg of 4-Fluoro-3-iodoaniline to a test tube containing 0.75 mL of deionized water. Vigorously shake the tube for 60 seconds.[5][8] Observe if the solid dissolves completely. Test the pH of the solution with pH paper.

-

Expected Result: Insoluble or very slightly soluble. The structurally similar 3-Fluoro-4-iodoaniline is only slightly soluble in water (228.3 mg/L at 25°C).[9] The solution may be neutral to slightly basic.

-

-

Acid Solubility (5% HCl): To a new sample (25 mg), add 0.75 mL of 5% HCl. Shake vigorously.

-

Expected Result: Soluble. The basic amino group will be protonated by the acid to form the anilinium hydrochloride salt (R-NH₃⁺Cl⁻), which is an ionic species and therefore highly water-soluble.[3] This is a strong indication of an organic base.

-

Confirmation: To the clear solution, add 5% NaOH dropwise until the solution is basic. A precipitate should form as the water-soluble salt is converted back to the insoluble free base.[6]

-

-

Base Solubility (5% NaOH & 5% NaHCO₃): To new samples, test for solubility in 5% NaOH and 5% NaHCO₃.

-

Expected Result: Insoluble. The compound lacks a sufficiently acidic proton (like a carboxylic acid or phenol) to be deprotonated by these bases.[5]

-

-

Strong Acid Solubility (Conc. H₂SO₄): Add 25 mg of the compound to 0.5 mL of cold, concentrated H₂SO₄.

-

Expected Result: Soluble. Most compounds containing nitrogen or oxygen atoms are soluble in concentrated sulfuric acid, often accompanied by a color change, indicating a reaction (sulfonation or protonation).[6]

-

Illustrative Quantitative Solubility Data

The following table provides an estimated, illustrative solubility of 4-Fluoro-3-iodoaniline in a range of common organic solvents at ambient temperature (20-25°C). These estimations are based on the principles discussed and data for analogous compounds.[10]

| Solvent Class | Solvent | IUPAC Name | Predicted Solubility (mg/mL) | Rationale & Notes |

| Polar Protic | Methanol | Methanol | > 50 | High solubility expected due to hydrogen bonding with the -NH₂ group. |

| Ethanol | Ethanol | > 50 | Similar to methanol, excellent solvent for polar anilines. | |

| Isopropanol | Propan-2-ol | 20 - 50 | Good solubility, may be slightly lower than methanol/ethanol due to increased alkyl character. | |

| Polar Aprotic | Acetone | Propan-2-one | > 50 | Strong dipole-dipole interactions facilitate dissolution. |

| Acetonitrile | Acetonitrile | 20 - 50 | Good solvent, common for analytical and reaction chemistry. | |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | > 100 | Highly polar solvent, excellent for dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | > 100 | Very strong polar aprotic solvent, often used for creating high-concentration stock solutions. | |

| Tetrahydrofuran (THF) | Oxolane | > 50 | Good balance of polarity and ether character, widely effective. | |

| Halogenated | Dichloromethane (DCM) | Dichloromethane | > 50 | Effective at dissolving moderately polar compounds. |

| Chloroform | Trichloromethane | > 50 | Similar to DCM, a very common laboratory solvent. | |

| Nonpolar | Toluene | Toluene | 5 - 20 | Moderate solubility; aromatic ring interacts favorably, but polarity is mismatched. |

| Hexanes | Hexane | < 1 | Poor solubility expected due to the significant polarity of the solute. | |

| Ester | Ethyl Acetate | Ethyl acetate | 20 - 50 | Good solubility; acts as a hydrogen bond acceptor and has moderate polarity. |

| Ether | Diethyl Ether | Ethoxyethane | 10 - 30 | Moderate solubility; less polar than THF. |

Experimental Protocol: Quantitative Solubility Determination

The equilibrium shake-flask method is a widely accepted standard for determining quantitative solubility.[2]

Objective: To accurately measure the solubility of 4-Fluoro-3-iodoaniline in a specific solvent at a set temperature.

Materials:

-

4-Fluoro-3-iodoaniline (solid)

-

Chosen organic solvent (e.g., Methanol, Acetonitrile)

-

Scintillation vials or glass flasks with sealed caps

-

Analytical balance

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV-Vis) or another quantitative analytical method (e.g., NMR).[2]

Procedure:

-

Preparation: Add an excess amount of solid 4-Fluoro-3-iodoaniline to a vial (e.g., 50 mg to 1 mL of solvent) to ensure a saturated solution is formed.

-

Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature for at least 24 hours to allow the system to reach equilibrium.[2]

-

Sample Collection: After equilibration, allow the vial to stand undisturbed for a short period to let excess solid settle.

-

Filtration: Carefully draw a known volume of the supernatant into a syringe and immediately pass it through a 0.22 µm filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC (or other) method to determine the precise concentration.

-

Calculation: Back-calculate the concentration in the original, undiluted saturated solution. This value represents the equilibrium solubility of the compound in that solvent at that temperature.

Safety & Handling

Substituted anilines require careful handling. While a specific MSDS for 4-Fluoro-3-iodoaniline is not available, data from analogous compounds should be used to guide safety practices.

-

Hazards: Similar anilines are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[13][14]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Some anilines are light-sensitive.[9]

Conclusion

4-Fluoro-3-iodoaniline is a compound with a nuanced solubility profile, characterized by poor aqueous solubility and good to excellent solubility in a wide range of common organic solvents. Its basic amino group allows for a significant increase in aqueous solubility under acidic conditions. This guide provides the theoretical basis and practical, field-tested protocols necessary for researchers to fully characterize its behavior, enabling its effective use in synthesis, purification, and formulation for advanced scientific applications.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

4-Fluoro-3-iodoaniline. (n.d.). PubChem. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

3-Fluoro-4-iodoaniline. (n.d.). PubChem. Retrieved from [Link]

-

3-Fluoro-4-iodoaniline CAS 656-66-6. (n.d.). Home Sunshine Pharma. Retrieved from [Link]

-

Aniline - Solubility of Things. (n.d.). Retrieved from [Link]

-

4-Fluoro-3-methylaniline. (n.d.). LookChem. Retrieved from [Link]

-

Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of aniline. ResearchGate. Retrieved from [Link]

-

A MATERIAL SAFETY DATA SHEET 2-Fluoro-4-Iodoaniline. (n.d.). Retrieved from [Link]

-

Solubility: An overview. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. Retrieved from [Link]

Sources

- 1. 4-Fluoro-3-iodoaniline | C6H5FIN | CID 19856330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 8. chem.ws [chem.ws]

- 9. 3-Fluoro-4-iodoaniline CAS 656-66-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. 4-Fluoro-3-methylaniline|lookchem [lookchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. sodiumiodide.net [sodiumiodide.net]

A Theoretical and Practical Guide to the Molecular Geometry and Crystal Structure of 4-Fluoro-3-iodoaniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Fluoro-3-iodoaniline is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. As a versatile synthetic building block, a precise understanding of its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and suitability for incorporation into complex molecular scaffolds. In the absence of a publicly available experimental crystal structure, this guide presents a comprehensive theoretical analysis of the molecular geometry of 4-Fluoro-3-iodoaniline using Density Functional Theory (DFT). We provide a robust, field-proven computational protocol for geometry optimization and an analysis of the predicted structural parameters. Furthermore, this guide outlines detailed experimental workflows for the synthesis, crystallization, and potential future validation by single-crystal X-ray diffraction (SCXRD). The document concludes with a discussion of the key supramolecular interactions the molecule is poised to form and its established role in drug development.

Introduction: The Strategic Importance of Halogenated Anilines

Halogenated anilines are privileged scaffolds in modern drug discovery.[1] The introduction of halogen atoms onto an aniline framework provides a powerful tool for modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] Fluorine, in particular, is often incorporated to enhance metabolic resistance and improve binding interactions, while the larger iodine atom can serve as a reactive handle for cross-coupling reactions or participate in potent, directional non-covalent interactions known as halogen bonds.[2][3]

4-Fluoro-3-iodoaniline combines these features, making it a valuable intermediate for constructing complex, biologically active molecules.[4][5] Its structure presents a fascinating interplay of electronic effects and steric demands, which dictates its molecular conformation and the way it assembles in the solid state. Accurate knowledge of this structure is a prerequisite for rational drug design and the engineering of novel crystalline materials.[6]

Synthesis and Physicochemical Profile

Proposed Synthesis Pathway

The synthesis of 4-Fluoro-3-iodoaniline can be achieved via the electrophilic iodination of 4-fluoroaniline. The directing effects of the activating amino group and the deactivating fluorine atom guide the regioselectivity of the reaction.

Protocol: Synthesis of 4-Fluoro-3-iodoaniline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluoroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or an ether/water mixture.

-

Addition of Base: Add a mild base, such as calcium carbonate or sodium bicarbonate (2.5 eq), to the solution to neutralize the HI byproduct generated during the reaction.[7]

-

Iodination: Slowly add a solution of iodine monochloride (1.0 eq) or elemental iodine (2.0 eq) to the stirred mixture.[7][8]

-

Reaction Monitoring: Heat the mixture at reflux for 24-48 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture into a solution of sodium thiosulfate to quench any excess iodine.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent system like petroleum ether to yield pure 4-Fluoro-3-iodoaniline.[7]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoro-3-iodoaniline is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₅FIN | [9] |

| Molecular Weight | 237.01 g/mol | [9] |

| Appearance | White to off-white crystalline powder | [10] |

| CAS Number | 647025-62-5 | [9] |

| Topological Polar Surface Area | 26.02 Ų | [11] |

| Hydrogen Bond Donors | 1 | [11] |

| Hydrogen Bond Acceptors | 1 | [11] |

Theoretical Investigation of Molecular Geometry

Rationale for a Computational Approach

As an experimental single-crystal X-ray structure for 4-Fluoro-3-iodoaniline has not been reported in crystallographic databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), computational chemistry offers a powerful and reliable alternative for elucidating its molecular geometry.[7][11] Density Functional Theory (DFT) has proven to be an exceptionally accurate method for predicting the structural and electronic properties of substituted anilines, providing data that closely aligns with experimental results where available.[2][3] This in silico approach allows for a detailed examination of bond lengths, angles, and conformational preferences that govern the molecule's behavior.

Computational Protocol: Geometry Optimization

The following protocol describes a robust and reproducible method for performing a gas-phase geometry optimization of 4-Fluoro-3-iodoaniline.

-

Initial Structure Generation: Construct an initial 3D model of 4-Fluoro-3-iodoaniline using molecular modeling software.

-

Selection of Theory and Basis Set: Employ Density Functional Theory (DFT) for the calculation. The B3LYP functional is a widely used and well-validated choice for organic molecules. For the basis set, a combination such as LANL2DZ is effective for handling the iodine atom via an effective core potential while accurately describing C, N, F, and H atoms.[2]

-

Optimization Procedure: Perform a full geometry optimization without constraints. The goal is to find a stationary point on the potential energy surface where the forces on all atoms are negligible.[12]

-

Convergence Criteria: Use tight convergence criteria for the optimization to ensure a true energy minimum is reached. This typically involves thresholds for the maximum force, RMS force, and changes in energy between cycles.[13]

-

Frequency Analysis: Following optimization, perform a vibrational frequency calculation. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

Predicted Intramolecular Geometry

The optimized molecular structure of 4-Fluoro-3-iodoaniline is depicted below, with atom numbering for reference in the subsequent data tables.

Experimental Workflow for Future Validation

To validate the theoretical predictions, an experimental structure determination is required. The following outlines the standard workflow.

Protocol: Single Crystal Growth

-

Material Purity: Ensure the 4-Fluoro-3-iodoaniline sample is of high purity (>98%), as impurities can inhibit crystallization.

-

Solvent Selection: Screen a range of solvents to find one in which the compound has moderate solubility. Good candidates include ethanol, methanol, acetone, or solvent mixtures like dichloromethane/hexane.

-

Crystallization Technique (Slow Evaporation): a. Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating. b. Filter the solution to remove any particulate matter. c. Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent. d. Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a spatula or loop and dry them on filter paper.

Protocol: Single-Crystal X-ray Diffraction (SCXRD)

-

Crystal Selection and Mounting: Select a well-formed, defect-free crystal of appropriate size (typically 0.1-0.3 mm) under a microscope. Mount the crystal on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. [14]A preliminary screening will determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to optimize the fit, yielding precise bond lengths, angles, and displacement parameters. [8]

Applications in Drug Development

4-Fluoro-3-iodoaniline is not just a molecule of theoretical interest; it is a functional building block in pharmaceutical synthesis. The iodine atom at the 3-position provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. This capability makes it an ideal starting material for creating libraries of complex compounds for drug discovery screening programs. Its derivatives have been explored in various therapeutic areas, leveraging the beneficial properties imparted by the fluoro and iodo substituents.

Conclusion

This guide has provided a comprehensive overview of the molecular geometry and structural characteristics of 4-Fluoro-3-iodoaniline from a theoretical standpoint. Through DFT calculations, we have predicted its key intramolecular parameters and discussed its significant potential for forming robust supramolecular assemblies via hydrogen and halogen bonds. While awaiting experimental validation, these computational insights offer a solid foundation for researchers working with this important synthetic intermediate. The detailed protocols for synthesis, crystallization, and X-ray analysis provided herein serve as a practical resource to facilitate future experimental characterization and unlock the full potential of 4-Fluoro-3-iodoaniline in the fields of medicinal chemistry and materials science.

References

-

Classification of the halogen‐halogen interactions (types I and II) based on the observed geometry. - ResearchGate. (n.d.). Retrieved from [Link]

-

Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. (2022). Crystal Growth & Design. Retrieved from [Link]

-

Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. (2022). Crystal Growth & Design. Retrieved from [Link]

-

4-Fluoro-3-iodoaniline. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 4-fluoro-2-iodoaniline. (n.d.). PrepChem.com. Retrieved from [Link]

-

Geometry Optimization. (n.d.). Sherrill Group. Retrieved from [Link]

-

Geometry optimization methods for modeling large molecules. (2003). Journal of Molecular Structure: THEOCHEM. Retrieved from [Link]

-

3-Fluoro-4-iodoaniline 656-66-6 wiki. (n.d.). LookChem. Retrieved from [Link]

-

Single crystal X-ray diffraction. (n.d.). Xtal_chem_group. Retrieved from [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). Crystals. Retrieved from [Link]

-

Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.). Sonal Plasrub Industries Pvt. Ltd. Retrieved from [Link]

-

X-Ray Crystallography of Chemical Compounds. (2012). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

3-Fluoro-4-iodoaniline, 98% 1 g. (n.d.). Thermo Scientific Alfa Aesar. Retrieved from [Link]

-

Pharmaceutical importance of 4 Iodoaniline in chemistry. (n.d.). SlidePlayer. Retrieved from [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. (2019). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystallography Open Database: Search results [qiserver.ugr.es]

- 4. DSpace [repository.kaust.edu.sa]

- 5. worldscientific.com [worldscientific.com]

- 6. biokeanos.com [biokeanos.com]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Page loading... [wap.guidechem.com]

- 10. Crystallography Open Database: Search results [qiserver.ugr.es]

- 11. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 12. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 13. 4-Fluoro-3-iodoaniline | C6H5FIN | CID 19856330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Methods for optimizing large molecules. Part III. An improved algorithm for geometry optimization using direct inversion in the iterative subspace (GDIIS) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

chemical reactivity profile of 4-Fluoro-3-iodoaniline

An In-Depth Technical Guide to the Chemical Reactivity Profile of 4-Fluoro-3-iodoaniline

Authored by: Gemini, Senior Application Scientist

Abstract

4-Fluoro-3-iodoaniline is a pivotal structural motif in modern synthetic chemistry, serving as a versatile building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique chemical architecture, featuring an aniline backbone substituted with two distinct halogens, offers a rich and tunable reactivity profile. The presence of a fluorine atom influences the molecule's electronic properties and metabolic stability, while the iodine atom provides a reactive handle for a multitude of transition-metal-catalyzed cross-coupling reactions.[2] This guide provides an in-depth exploration of the synthesis and chemical reactivity of 4-fluoro-3-iodoaniline, with a focus on its application in key carbon-carbon and carbon-nitrogen bond-forming reactions. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction: A Molecule of Strategic Importance

The strategic placement of both fluorine and iodine on the aniline ring endows 4-fluoro-3-iodoaniline (Figure 1) with a dual functionality that is highly sought after in organic synthesis. The amino group is a powerful ortho-, para-director in electrophilic aromatic substitution, while its basicity can be modulated for various transformations. The fluorine atom, with its high electronegativity, imparts significant electronic effects on the aromatic ring, often enhancing the metabolic stability and binding affinity of derivative compounds—a highly desirable trait in medicinal chemistry.[2][3] Concurrently, the carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, serving as an excellent synthetic linchpin for the introduction of diverse molecular fragments.[4] This orthogonal reactivity allows for selective, stepwise functionalization, making 4-fluoro-3-iodoaniline a cornerstone intermediate for constructing complex molecular frameworks.[2]

Figure 1: Structure of 4-Fluoro-3-iodoaniline Molecular Formula: C₆H₅FIN Molecular Weight: 237.01 g/mol [5] Appearance: Typically a solid powder.

Synthesis of 4-Fluoro-3-iodoaniline

The preparation of 4-fluoro-3-iodoaniline is typically achieved through the electrophilic iodination of a readily available aniline precursor. The strong activating and directing effect of the amino group facilitates the regioselective introduction of iodine. A common and effective starting material is 4-fluoroaniline.

Representative Synthetic Protocol: Iodination of 4-Fluoroaniline

This protocol describes the direct iodination of 4-fluoroaniline using iodine and a base to neutralize the hydrogen iodide byproduct.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 4-fluoroaniline (1.0 eq.) in a suitable solvent such as a mixture of diethyl ether and water, add calcium carbonate (CaCO₃) (1.1 eq.).[6] The biphasic system facilitates the reaction and subsequent workup.

-

Addition of Iodine: Add iodine (I₂) (2.2 eq.) portion-wise to the mixture.[6] The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Progression: Heat the mixture to reflux for an extended period (e.g., 48 hours) to ensure complete conversion.[6] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After cooling to room temperature, remove the ether by distillation.[6] The excess iodine can be quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic brown color of iodine disappears.

-

Purification: The product can be isolated and purified by steam distillation followed by recrystallization from a suitable solvent like petroleum ether to yield pure 4-fluoro-3-iodoaniline.[6]

Causality Insight: The use of a base like calcium carbonate is crucial to neutralize the HI formed during the reaction. This prevents the protonation of the aniline's amino group, which would deactivate the ring towards further electrophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: The Core Reactivity

The C-I bond in 4-fluoro-3-iodoaniline is the primary site for reactivity in palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C and C-N bonds with exceptional selectivity and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester.[7][8] This reaction is fundamental for the synthesis of biaryl and substituted styrene structures, which are prevalent in many pharmaceutical agents.[4]

Mechanism Pillars: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-iodide bond of 4-fluoro-3-iodoaniline to form a Pd(II) complex.[8]

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[7][8]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Experimental Protocol: Synthesis of a Biaryl Derivative

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-fluoro-3-iodoaniline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Insight: The choice of base is critical. It activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[9] The water in the solvent system often accelerates this step.

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[10][11][12] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines under relatively mild conditions, overcoming the limitations of classical methods.[10][11]

Mechanism Pillars: The cycle is similar to Suzuki coupling but involves an amine as the nucleophile.

-

Oxidative Addition: Pd(0) adds to the aryl-iodide bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium amido complex.

-

Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[13]

Experimental Protocol: Synthesis of a Diaryl- or Alkyl-aryl-amine

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with 4-fluoro-3-iodoaniline (1.0 eq.), the desired amine (1.1-1.3 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed complex), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[14]

-

Solvent Addition: Add an anhydrous, aprotic solvent like toluene, dioxane, or THF.

-

Reaction Conditions: Heat the mixture, typically between 80-110 °C, until the reaction is complete as monitored by TLC or LC-MS.

-

Workup and Purification: Cool the reaction, quench with water or saturated ammonium chloride, and extract with an organic solvent. Dry the organic phase, concentrate, and purify the residue by column chromatography.

Causality Insight: The ligand is not a spectator. Bulky, electron-rich phosphine ligands are essential as they promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition.

Caption: Buchwald-Hartwig Amination Workflow.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[15] This reaction is invaluable for synthesizing arylalkynes, which are key intermediates in the production of pharmaceuticals, natural products, and organic materials.[15][16] The reaction is typically catalyzed by palladium and co-catalyzed by a copper(I) salt.[15][17]

Mechanism Pillars: The reaction involves two interconnected catalytic cycles.

-

Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it begins with oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II) complex.[15]

Experimental Protocol: Synthesis of an Arylalkyne

-

Reaction Setup: Under an inert atmosphere, add 4-fluoro-3-iodoaniline (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and the terminal alkyne (1.1-1.5 eq.) to a flask.

-

Solvent and Base Addition: Add a suitable solvent, often a polar aprotic solvent like DMF or an amine solvent like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the base.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 55 °C) until completion.[18] Copper-free versions often require higher temperatures and different ligand systems.[17][19]

-

Workup and Purification: Upon completion, dilute the mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Causality Insight: The copper co-catalyst accelerates the reaction by facilitating the formation of the reactive copper acetylide, allowing the reaction to proceed under milder conditions than copper-free variants.[15] However, its presence can sometimes lead to undesirable alkyne homocoupling (Glaser coupling), necessitating careful control of reaction conditions.[16]

Caption: Sonogashira Coupling Workflow.

Comparative Data for Cross-Coupling Reactions

The choice of conditions for a given cross-coupling reaction is highly dependent on the specific substrates involved. However, general starting points can be summarized as follows:

| Reaction | Typical Palladium Source | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80 - 110 |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos, BINAP | NaOtBu, K₃PO₄, LHMDS | Toluene, Dioxane (anhydrous) | 80 - 110 |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Triethylamine, DIPA | THF, DMF, Triethylamine | 25 - 60 |

Other Reactivity Patterns

Electrophilic Aromatic Substitution (EAS)

Further substitution on the 4-fluoro-3-iodoaniline ring is governed by the directing effects of the existing substituents. The amino group is a strongly activating, ortho-, para-director. The fluorine and iodine atoms are deactivating but are also ortho-, para-directors. The positions ortho to the powerful amino group (C2 and C6) are the most activated sites for electrophilic attack. Given that C3 is blocked by iodine, the C2 and C6 positions are the most likely sites for reactions like nitration or further halogenation, though steric hindrance from the adjacent iodine at C3 may influence the regioselectivity.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions typically require a potent electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group.[20][21] In 4-fluoro-3-iodoaniline, the ring is not sufficiently electron-deficient to readily undergo SNAr. While fluorine can act as a leaving group in SNAr, its displacement would require harsh conditions or further activation of the ring.[22] Therefore, reactions involving nucleophilic attack directly on the aromatic ring are much less common for this substrate compared to the palladium-catalyzed pathways at the iodine position.

Conclusion

4-Fluoro-3-iodoaniline possesses a well-defined and highly useful reactivity profile dominated by palladium-catalyzed cross-coupling reactions at the carbon-iodine bond. Its ability to readily participate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings makes it an exceptionally valuable intermediate for the synthesis of complex organic molecules.[23][24] The presence of the fluorine atom provides an additional tuning element for influencing the properties of the final products. A thorough understanding of the principles and protocols outlined in this guide allows researchers to strategically and efficiently incorporate this versatile building block into synthetic routes for novel therapeutics, agrochemicals, and functional materials.

References

- 3-Fluoro-4-iodoaniline 656-66-6 wiki. (n.d.). Google Vertex AI Search.

- Preparation of 4-iodoaniline - PrepChem.com. (n.d.). PrepChem.com.

- Fluorinated terphenyls - WO2000004111A2 - Google Patents. (n.d.). Google Patents.

- Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.

- Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.

- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable.

- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts.